molecular formula C7H4ClN3 B156109 4-Chloropyrido[3,4-d]pyrimidine CAS No. 51752-67-1

4-Chloropyrido[3,4-d]pyrimidine

Cat. No.: B156109
CAS No.: 51752-67-1
M. Wt: 165.58 g/mol
InChI Key: UKTHPAHJCQLABU-UHFFFAOYSA-N
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Description

4-Chloropyrido[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C7H4ClN3 and its molecular weight is 165.58 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

A study by Wei and Malhotra (2012) highlighted the synthesis of novel pyrido[3,4-d]pyrimidine derivatives with potential anticancer properties. These derivatives, synthesized from 4-chloro-8-methoxy pyrido[3,4-d]pyrimidine, showed selective activities against breast and renal cancer cell lines in the US National Cancer Institute's 60 human cancer cell line panel (Wei & Malhotra, 2012).

Antibacterial Agents

Dave and Shah (2002) explored the synthesis of novel 4-chloropyrrolo[2,3-d]pyrimidines as potential antibacterial agents. The synthesized compounds were used for biological screening, indicating their application in addressing bacterial infections (Dave & Shah, 2002).

Antiproliferative and Proapoptotic Agents

Carraro et al. (2006) synthesized new pyrazolo[3,4-d]pyrimidine derivatives, finding them effective as antiproliferative and proapoptotic agents in cancer cell cultures. These compounds blocked cancer cell growth by interfering with Src phosphorylation and induced apoptosis through inhibition of the BCL2 gene (Carraro et al., 2006).

Kinase Inhibitors with Antitumor Activity

Vignaroli et al. (2017) developed pyrazolo[3,4-d]pyrimidine prodrugs to enhance pharmacokinetic and therapeutic properties, primarily as kinase inhibitors with promising antitumor activity (Vignaroli et al., 2017).

Nonlinear Optical Applications

Hussain et al. (2020) conducted a study on 4-thiopyrimidines derivatives, including 4-chloropyrido[3,4-d]pyrimidine, for their potential applications in nonlinear optics (NLO) fields. The study highlighted the significant NLO properties of these compounds, recommending their use in optoelectronic applications (Hussain et al., 2020).

Synthesis and Chemical Applications

Monier et al. (2019) discussed the chemistry of pyrido[3,4-d]pyrimidines, focusing on their synthetic and medical applications. The study included descriptions of chemical reactions and preparation processes, highlighting the versatility of these compounds in various chemical applications (Monier et al., 2019).

Antifungal Activities

Konno et al. (1989) synthesized 4-chlorothieno[2,3-d]pyrimidines and evaluated their antifungal activity. The study demonstrated the potential of these compounds in treating fungal infections, contributing to the field of antifungal research (Konno et al., 1989).

Safety and Hazards

The safety information for 4-Chloropyrido[3,4-d]pyrimidine includes the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H315-H319-H335, and precautionary statements include P261-P305+P351+P338 .

Future Directions

Future research could focus on exploring the structure–activity relationship (SAR) and improving the antagonistic potency of pyrido[3,4-d]pyrimidine via systematic structural modifications of the substitution pattern . Additionally, further studies could be conducted to determine its mechanism of action and potential targets .

Properties

IUPAC Name

4-chloropyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3/c8-7-5-1-2-9-3-6(5)10-4-11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTHPAHJCQLABU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60483456
Record name 4-Chloropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51752-67-1
Record name 4-Chloropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloropyrido[3,4-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of pyrido[3,4-d]pyrimidin-4-ol (33)(1.47 g, 10 mmol) in thionylchloride (30 ml) and dimethylformamide (50 μl, cat.) was heated to reflx (90° C.) for 1 hour. The mixture was then cooled and concentrated in vacuo and then diluted with CH2Cl2 (50 ml) which caused a suspension to form. The solid was removed by filtration, washed with cold CH2Cl2 (10 ml) to give the title compound (1.65 g, 99.4%) in sufficiently pure form to be used without any further purification. m/z (LC-MS, ESP): 166 [M+H]+, R/T=2.82 mins.
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
50 μL
Type
solvent
Reaction Step One
Yield
99.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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